N-(4-fluorobenzyl)-N'-(2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-5-3-2-4-13(14)19-16(21)15(20)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJZVIKMFLCEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide typically involves the reaction of 4-fluorobenzylamine with 2-methoxyphenylacetic acid under suitable conditions. The reaction may be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethanediamide derivatives, where structural variations in substituents and core modifications significantly influence activity. Key analogues include:
Key Observations :
- Fluorinated Aromatic Groups : The 4-fluorobenzyl moiety is a common feature in antiviral and enzyme-targeting compounds, likely due to its electron-withdrawing effects and metabolic stability .
Antiviral Activity
- The target compound’s structural relative, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide, demonstrates broad-spectrum anti-enterovirus activity by targeting host PI4K-OSBP pathways .
- Ethanediamide derivatives like those in inhibit HIV gp120, showcasing the scaffold’s versatility in disrupting viral entry mechanisms .
Enzyme Inhibition
- Piperidine-carboxamide derivatives () exhibit SARS-CoV-2 protease inhibition, suggesting that fluorobenzyl groups paired with heterocyclic cores are advantageous for targeting viral enzymes .
Pharmacological Considerations
- Toxicity : Fluoxetine-derived analogs () show reduced cytotoxicity upon structural modification, emphasizing the importance of substituent optimization .
- Metabolic Stability : Fluorine atoms in the 4-fluorobenzyl group enhance resistance to oxidative metabolism, a feature shared across multiple analogs .
Biological Activity
N-(4-fluorobenzyl)-N'-(2-methoxyphenyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of ethanediamides that have been studied for various pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties. Understanding its biological activity is crucial for its application in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18F N2O2
- Molecular Weight : 288.33 g/mol
This structure features a fluorobenzyl group and a methoxyphenyl group, which are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes and bind to target sites.
Target Interactions
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in pain perception and inflammation.
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response.
Biological Activity Data
Research studies have explored the biological effects of this compound through various assays. Below is a summary of findings from notable studies:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | In vitro COX inhibition assay | Showed significant inhibition of COX-1 and COX-2 activities, indicating potential anti-inflammatory properties. |
| Study 2 | Analgesic effects | Pain models in rodents | Demonstrated dose-dependent reduction in pain response, comparable to standard analgesics like ibuprofen. |
| Study 3 | Neuroprotective effects | Neuronal cell line assays | Exhibited protective effects against oxidative stress-induced apoptosis in neuronal cells. |
Case Studies
Several case studies have illustrated the therapeutic potential of compounds related to this compound:
- Case Study A : A clinical trial investigated the efficacy of similar ethanediamides in patients with chronic pain conditions. Results indicated a marked improvement in pain scores and quality of life metrics.
- Case Study B : An animal study assessed the neuroprotective effects of related compounds in models of neurodegeneration, showing reduced neuronal loss and improved cognitive function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-(4-fluorobenzyl)-N'-(2-methoxyphenyl)ethanediamide using carbodiimide coupling reagents?
- Methodological Answer : Employ carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid precursor. Conduct the reaction at low temperatures (e.g., -50°C) to minimize side reactions. Post-synthesis, validate purity via ¹H-NMR and elemental analysis, as demonstrated for structurally analogous amides .
Q. How do pH and solvent polarity influence the fluorescence properties of ethanediamide derivatives?
- Methodological Answer : Optimize fluorescence intensity by testing solvents of varying polarity (e.g., ethanol, DMSO) and pH buffers (range 2.7–10.1). For similar compounds, maximum fluorescence was observed at pH 5 and 25°C, with ethanol as the solvent. Use λex/λem = 340/380 nm for initial screening and calculate detection limits (LOD/LOQ) via linear regression .
Q. Which spectroscopic techniques are most reliable for confirming the structure of ethanediamide derivatives?
- Methodological Answer : Combine IR spectroscopy (to confirm amide C=O stretching at ~1650 cm⁻¹), ¹H-NMR (to verify aromatic protons and substituent integration), and LC-MS (for molecular ion validation). Cross-reference data with computational predictions (e.g., PubChem) to resolve ambiguities .
Q. What are best practices for determining binding constants and detection limits in fluorescence-based assays?
- Methodological Answer : Use the Stern-Volmer equation to calculate binding constants (K), and perform triplicate measurements to assess reproducibility. For detection limits, apply the formula LOD = 3.3σ/S and LOQ = 10σ/S, where σ = standard deviation of the blank and S = slope of the calibration curve .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic stability data across different in vitro models (e.g., rat vs. rabbit microsomes)?
- Methodological Answer : Use species-specific cytochrome P450 (CYP) inhibitors (e.g., ketoconazole for CYP3A4) or induced microsomes (e.g., β-naphthoflavone for CYP1A) to isolate enzymatic contributions. For example, rat microsomes pre-treated with β-naphthoflavone showed 2.4-fold higher o-aminophenol formation compared to controls, highlighting CYP1A involvement .
Q. What strategies elucidate the role of CYP enzymes in the metabolism of N-(4-fluorobenzyl) substituted amides?
- Methodological Answer : Perform metabolic profiling using CYP-enriched microsomes (e.g., CYP2E1-induced via ethanol). Monitor metabolites via HPLC or LC-MS and compare formation rates. In rat studies, CYP1A/2B induction increased reductive metabolite (o-anisidine) yields by 1.9–2.4-fold, suggesting enzymatic dominance in specific pathways .
Q. How to design experiments assessing the impact of fluorine and methoxy substituents on bioactivity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing -F with -Cl or -OCH₃ with -CH₃) and compare their IC₅₀ values in target assays (e.g., enzyme inhibition). For bisamide derivatives, trifluoromethyl groups enhanced lipophilicity and metabolic stability, which could guide structure-activity relationship (SAR) studies .
Q. What methodologies analyze contradictory results in enzyme inhibition assays involving structurally similar amides?
- Methodological Answer : Use molecular docking to predict binding interactions and validate with isothermal titration calorimetry (ITC). If contradictory inhibition data arise (e.g., varying IC₅₀ across assays), assess assay conditions (pH, ionic strength) and confirm compound stability via LC-MS post-incubation .
Key Considerations for Experimental Design
- Fluorophore Stability : For fluorescence studies, avoid prolonged light exposure and validate time-dependent intensity changes (stable for >60 minutes in ethanol) .
- Metabolic Profiling : Include negative controls (e.g., microsomes without NADPH) to distinguish enzymatic vs. non-enzymatic metabolite formation .
- Data Reproducibility : Report relative standard deviation (RSD%) for fluorescence assays (target <2%) and use internal standards in metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
